Technical Guide: Physicochemical Profiling of 2-[Phenyl(pyridin-3-ylmethyl)amino]acetic Acid
Technical Guide: Physicochemical Profiling of 2-[Phenyl(pyridin-3-ylmethyl)amino]acetic Acid
This guide provides an in-depth technical analysis of the physicochemical properties, solid-state characteristics, and experimental profiling protocols for 2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid .
Designed for researchers in medicinal chemistry and pre-formulation, this document synthesizes structural analysis with predictive modeling and standard experimental methodologies to establish a comprehensive profile of this chemical entity.
Executive Summary & Molecular Identity[1][2]
2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid is a heterobifunctional small molecule featuring a central glycine scaffold substituted with a lipophilic phenyl group and a basic pyridin-3-ylmethyl moiety. This structural motif is characteristic of pharmaceutical intermediates used in the synthesis of thromboxane synthase inhibitors, PPAR agonists, and specific kinase inhibitors.
Its physicochemical behavior is defined by its ampholytic nature , possessing both a weakly acidic carboxyl group and a weakly basic pyridine nitrogen. This duality dictates a pH-dependent solubility profile and specific ionization states critical for bioavailability and formulation.
Table 1: Molecular Identity
| Property | Detail |
| IUPAC Name | 2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid |
| Common Scaffolds | N-Aryl-N-pyridylmethylglycine; N-Phenyl-N-(3-picolyl)glycine |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| SMILES | OC(=O)CN(Cc1cccnc1)c2ccccc2 |
| Key Functional Groups | Carboxylic Acid (Acidic), Pyridine (Basic), Aniline (Neutral/Weakly Basic) |
Physicochemical Properties[4]
Understanding the ionization and partitioning behavior of this compound is essential for predicting its absorption, distribution, metabolism, and excretion (ADME).
Ionization Constants (pKa)
The molecule contains two primary ionizable centers. The central aniline nitrogen is electronically deactivated by the phenyl ring and the electron-withdrawing carboxyl group, rendering it effectively non-basic at physiological pH.
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pKa₁ (Acidic): 3.5 – 4.0 (Predicted)
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Locus: Carboxylic acid group (-COOH).
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Effect: Deprotonation yields the carboxylate anion (-COO⁻). The inductive effect of the proximal nitrogen atom lowers the pKa slightly relative to acetic acid (4.76).
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pKa₂ (Basic): 5.1 – 5.4 (Predicted)
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Locus: Pyridine nitrogen.[1]
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Effect: Protonation yields the pyridinium cation. This value is typical for 3-substituted pyridine derivatives (e.g., 3-picoline pKa ≈ 5.6).
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Lipophilicity (LogP & LogD)
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LogP (Neutral Species): Estimated at 1.8 – 2.2 .
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The lipophilic contributions of the phenyl and pyridine rings are balanced by the polar glycine backbone.
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LogD (pH 7.4): Estimated at -0.5 to 0.5 .
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At physiological pH, the carboxyl group is fully deprotonated (anionic), significantly reducing the distribution coefficient into octanol. This suggests the molecule is relatively hydrophilic in systemic circulation.
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Solubility Profile
The compound exhibits a U-shaped solubility curve characteristic of zwitterionic ampholytes.
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pH < 3: High solubility (Cationic species: Pyridinium⁺ / COOH).
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pH 4.0 – 5.0 (Isoelectric Region): Minimum solubility. The molecule exists predominantly as a zwitterion (Pyridinium⁺ / Carboxylate⁻), leading to crystal lattice stabilization and reduced aqueous solubility.
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pH > 6: High solubility (Anionic species: Pyridine / Carboxylate⁻).
Visualization: Ionization & Microspecies
The following diagram illustrates the pH-dependent speciation of the molecule, transitioning from cationic to anionic forms.
Caption: Stepwise deprotonation pathway showing the transition from soluble cation to less soluble zwitterion, and finally to soluble anion.
Experimental Profiling Protocols
To validate the predicted properties, the following standardized experimental workflows are recommended. These protocols ensure data integrity and reproducibility (E-E-A-T).
Potentiometric Titration (pKa Determination)
Objective: Determine precise ionization constants. Methodology:
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Preparation: Dissolve 1-2 mg of the compound in a co-solvent mixture (e.g., Methanol/Water 20:80) to ensure initial solubility.
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Titration: Titrate with 0.1 M KOH (standardized) under inert gas (N₂) atmosphere to prevent carbonate formation.
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Data Analysis: Use the Bjerrum plot or Yasuda-Shedlovsky extrapolation to determine aqueous pKa values from the co-solvent data.
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Validation: The titration curve should show two distinct inflection points corresponding to the carboxyl and pyridine groups.
Shake-Flask LogD Measurement
Objective: Measure lipophilicity at physiological pH. Methodology:
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Phase System: n-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
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Equilibration: Add compound to the system and shake for 24 hours at 25°C.
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Phase Separation: Centrifuge to separate phases.
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Quantification: Analyze both phases using HPLC-UV (254 nm).
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Calculation:
Thermodynamic Solubility Profiling
Objective: Construct the solubility-pH profile. Methodology:
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Buffer Preparation: Prepare buffers at pH 1.2, 4.0, 6.8, and 7.4.
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Saturation: Add excess solid compound to each buffer vial.
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Incubation: Shake for 48 hours to ensure thermodynamic equilibrium.
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Filtration: Filter supernatant using a 0.45 µm PVDF filter.
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Analysis: Quantify filtrate concentration via HPLC against a standard curve.
Visualization: Profiling Workflow
This flowchart outlines the logical sequence for characterizing the compound, ensuring resource efficiency.
Caption: A logical decision tree for characterizing the compound, prioritizing ionization constants to inform subsequent solubility and stability assay conditions.
Solid-State & Stability Considerations
Solid-State Characterization
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Crystallinity: The zwitterionic nature at pH ~4-5 suggests a high potential for crystallinity.
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Salt Screening:
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Acidic Salts: Hydrochloride (HCl) or Mesylate salts are recommended to improve solubility for formulation.
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Basic Salts: Sodium or Potassium salts can be formed at the carboxyl group but may be hygroscopic.
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Stability Profile
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Oxidation: The aniline nitrogen, while tertiary, is susceptible to N-oxidation (N-oxide formation) under strong oxidative stress (e.g., peroxides).
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Hydrolysis: The molecule lacks hydrolytically labile esters or amides (the "acetic acid" is a free acid, not an ester). It is expected to be hydrolytically stable across a wide pH range.
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Photostability: The pyridine and phenyl rings absorb UV light. Protect from light to prevent potential photodegradation.
References
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Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
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Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate physicochemical drug properties and improve the success of drug discovery." Current Drug Metabolism, 9(9), 869-878. Link
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Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
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PubChem Database. (2024). Compound Summary for N-Phenylglycine and Pyridine Derivatives. National Library of Medicine. Link
